

# Application Notes and Protocols: CC-122 (Avadomide) Dosing and Administration in Clinical Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 122*

Cat. No.: *B15138354*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CC-122, also known as Avadomide, is a novel oral cereblon E3 ligase modulating agent (CELMoD) with potent anti-tumor and immunomodulatory activities.<sup>[1][2][3]</sup> It functions by binding to the cereblon (CRBN) protein, a substrate receptor of the cullin ring E3 ubiquitin ligase complex (CRL4-CRBN).<sup>[4]</sup> This binding promotes the ubiquitination and subsequent proteasomal degradation of hematopoietic transcription factors Aiolos (IKZF3) and Ikaros (IKZF1), leading to downstream anti-proliferative and immunomodulatory effects.<sup>[1]</sup> This document provides a detailed overview of the dosing and administration schedules of CC-122 as investigated in various clinical studies, along with associated experimental protocols and a visualization of its mechanism of action.

## Quantitative Data Summary

The following tables summarize the dosing and administration schedules of CC-122 in different clinical trial settings.

## Table 1: CC-122 Monotherapy Dose Escalation and Recommended Dosing

| Clinical Trial Identifier      | Patient Population                                                             | Dosing Schedule                      | Investigated                                           | Maximum                  |                                      |
|--------------------------------|--------------------------------------------------------------------------------|--------------------------------------|--------------------------------------------------------|--------------------------|--------------------------------------|
|                                |                                                                                |                                      |                                                        | Dose Levels              | Tolerated / Non-Tolerated Dose (MTD) |
| CC-122-ST-001<br>(NCT01421524) | Relapsed/Refractory Solid Tumors, Multiple Myeloma, and Non-Hodgkin's Lymphoma | Once-daily, continuous 28-day cycles | 0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, 3.0 mg, 3.5 mg | MTD: 3.0 mg, NTD: 3.5 mg | 3.0 mg once-daily                    |

**Table 2: CC-122 in Combination Therapy**

| Clinical Trial Identifier      | Patient Population                                                                     | Combination Agents | CC-122 Dosing Schedule                                                                                |
|--------------------------------|----------------------------------------------------------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------|
| CC-122-NHL-001                 | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma                                        | Obinutuzumab       | 3.0 mg once-daily, 5 days on / 2 days off (5/7-day schedule)                                          |
| CC-122-DLBCL-001 (NCT02031419) | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL) | Rituximab          | 3.0 mg once-daily, 5 days on / 2 days off (5/7-day schedule)                                          |
| CC-122-DLBCL-002 (NCT03283202) | Newly Diagnosed DLBCL (IPI scores 3-5)                                                 | R-CHOP             | Escalating doses of 1-3 mg, administered for the first 10 days of each 21-day cycle (Days 1-5 & 8-12) |
| NCT03834623                    | Advanced Melanoma                                                                      | Nivolumab          | 2.0 mg once-daily, 5 days on / 2 days off (5/7-day schedule)                                          |

## Experimental Protocols

### Protocol 1: First-in-Human Dose Escalation Study (CC-122-ST-001)

Objective: To determine the dose-limiting toxicity (DLT), non-tolerated dose (NTD), maximum tolerated dose (MTD), recommended phase II dose (RP2D), and pharmacokinetics of CC-122 monotherapy.

Methodology:

- Study Design: A 3+3 dose-escalation design was employed.
- Patient Population: Patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.

- Treatment: CC-122 was administered orally once daily in continuous 28-day cycles.
- Dose Escalation: Seven dose levels were investigated, starting from 0.5 mg and escalating to 3.5 mg.
- DLT Assessment: Dose-limiting toxicities were evaluated during the first cycle of treatment.
- Pharmacokinetics: Blood and urine samples were collected to analyze the pharmacokinetic profile of CC-122.
- Pharmacodynamics: The degradation of Aiolos in peripheral B and T cells was measured as a pharmacodynamic marker.

## Protocol 2: Combination Therapy with Rituximab (CC-122-DLBCL-001)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of CC-122 in combination with rituximab in patients with relapsed/refractory DLBCL and FL.

### Methodology:

- Study Design: A phase Ib, multicenter, open-label study with a dose-expansion phase.
- Patient Population: Patients with relapsed/refractory DLBCL or FL.
- Treatment:
  - CC-122: 3 mg administered orally once daily for 5 consecutive days, followed by 2 days off (5/7-day schedule) each week.
  - Rituximab: 375 mg/m<sup>2</sup> administered intravenously. The schedule for rituximab was once per 28-day cycle (Day 8 of cycle 1, Day 1 of cycles 2-6, and then Day 1 of every third subsequent cycle for up to 2 years).
- Assessments:
  - Safety and tolerability were the primary endpoints.

- Preliminary efficacy was a secondary endpoint, with response assessed by the investigator.
- Pharmacokinetic blood samples were collected pre-dose and at 1.5 and 3 hours post-dose on days 1 and 15 of the first cycle.

## Protocol 3: Combination Therapy with R-CHOP (CC-122-DLBCL-002)

Objective: To assess the safety, tolerability, and complete response rate of CC-122 in combination with standard R-CHOP-21 in newly diagnosed high-risk DLBCL patients.

Methodology:

- Study Design: A phase 1/2 study.
- Patient Population: Patients with newly diagnosed DLBCL with International Prognostic Index (IPI) scores of 3-5.
- Treatment:
  - Standard R-CHOP was administered every 21 days for up to six cycles.
  - Oral CC-122 was given at escalating doses (1-3 mg) on days 1-5 and 8-12 of each 21-day cycle.
  - All patients received pegfilgrastim support.
- Primary Objectives: To assess safety, tolerability, and complete response rate.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CC-122 and a general workflow for a dose-escalation clinical trial.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of CC-122 (Avadomide).

[Click to download full resolution via product page](#)

Caption: General workflow for a 3+3 dose-escalation clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- To cite this document: BenchChem. [Application Notes and Protocols: CC-122 (Avadomide) Dosing and Administration in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138354#dosing-and-administration-schedule-for-cc-122-in-clinical-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)